Lanthanum bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

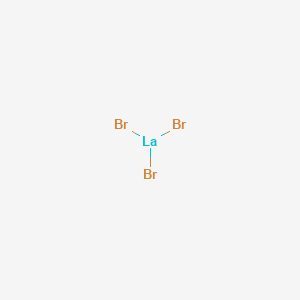

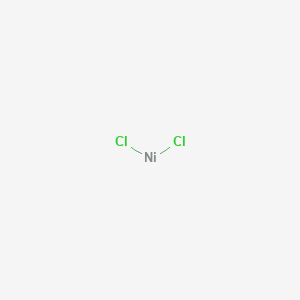

Lanthanum bromide, with the chemical formula LaBr₃, is an inorganic halide salt of lanthanum. When pure, it appears as a colorless white powder. The compound is highly hygroscopic and water-soluble, and its single crystals are hexagonal with a melting point of 783°C . This compound is often used as a source of lanthanum in chemical synthesis and as a scintillation material in various applications .

Mechanism of Action

Target of Action

Lanthanum bromide (LaBr3) is primarily used in the field of radiation detection . Its primary targets are gamma rays, which it interacts with to produce scintillation, a flash of light produced in a transparent material by the passage of a particle .

Mode of Action

This compound interacts with gamma rays through a process known as scintillation. When gamma rays enter the crystal structure of this compound, they excite the electrons present in the crystal. This excitation energy is then released in the form of light, which can be detected and measured . Codoping of Ce-doped LaBr3 with Ba, Ca, or Sr improves the energy resolution that can be achieved by radiation detectors based on these materials .

Biochemical Pathways

These bacteria contain proteins and other molecules that capture, transport, and utilize lanthanides .

Pharmacokinetics

It’s worth noting that lanthanum, when used in medical applications such as in the form of lanthanum carbonate, has low oral bioavailability and is excreted predominantly in bile .

Result of Action

The interaction of this compound with gamma rays results in the emission of light, which can be detected and measured. This allows for the detection and measurement of gamma radiation, which is crucial in various fields such as nuclear physics, medical imaging, and environmental monitoring .

Action Environment

The performance of this compound in radiation detection can be influenced by various environmental factors. For instance, the energy resolution of this compound detectors can be improved by codoping with Ba, Ca, or Sr . Additionally, the temperature stability of this compound detectors is excellent, with nearly flat photo emission over a 70 °C temperature range .

Biochemical Analysis

Biochemical Properties

Lanthanum bromide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with glutathione-S-transferase, an enzyme involved in detoxification processes, leading to a decrease in its activity . Additionally, this compound can influence the activity of other enzymes and proteins, potentially altering their function and stability. These interactions are crucial in understanding the compound’s overall biochemical impact.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in changes in gene expression related to antioxidant defense mechanisms . Moreover, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function. This binding can also result in the modulation of gene expression, as seen in the upregulation of genes involved in oxidative stress response . These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects, such as increased oxidative stress and altered enzyme activity . These temporal effects are important for assessing the compound’s potential long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse outcomes. For example, high doses of this compound have been associated with increased oxidative stress, genotoxicity, and alterations in nervous system function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can affect metabolic flux by altering the activity of key enzymes, such as those involved in oxidative stress response and detoxification . These interactions can lead to changes in metabolite levels, impacting the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For instance, this compound can be transported into cells via ion channels or transporters, leading to its accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for assessing the compound’s biological impact.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress response . These localization patterns are important for understanding the compound’s overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum bromide can be synthesized through the reaction of lanthanum oxide or lanthanum carbonate with hydrobromic acid. The reaction typically involves dissolving lanthanum oxide or carbonate in hydrobromic acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: An efficient and economical method for preparing anhydrous this compound involves the stepped dehydration of this compound heptahydrate using ammonium bromide as an additive. This process effectively restrains the hydrolysis of this compound during dehydration, reducing the yield of deleterious impurities such as lanthanum oxybromide .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form lanthanum oxide.

Reduction: It can be reduced to elemental lanthanum under specific conditions.

Substitution: this compound reacts with various halogens to form corresponding lanthanum halides.

Common Reagents and Conditions:

Oxidation: Reaction with oxygen at elevated temperatures.

Reduction: Reaction with reducing agents such as hydrogen gas.

Substitution: Reaction with halogen gases like chlorine, fluorine, or iodine.

Major Products:

Oxidation: Lanthanum oxide (La₂O₃)

Reduction: Elemental lanthanum (La)

Substitution: Lanthanum chloride (LaCl₃), lanthanum fluoride (LaF₃), lanthanum iodide (LaI₃).

Scientific Research Applications

Lanthanum bromide is renowned for its superior scintillating properties, making it a material of choice in numerous applications:

Nuclear Spectroscopy: this compound detectors are widely used in nuclear spectroscopy experiments due to their excellent energy resolution and ability to distinguish between closely spaced gamma-ray energies.

Homeland Security: this compound detectors are employed in radiation detection systems for security purposes due to their fast response times and ability to identify specific radioactive materials.

Environmental Monitoring: this compound detectors are used for environmental monitoring applications, such as measuring radioactivity levels in soil and water.

Comparison with Similar Compounds

Lanthanum bromide is often compared with other lanthanum halides and similar scintillation materials:

Lanthanum Chloride (LaCl₃): Similar in structure but has different scintillation properties.

Lanthanum Fluoride (LaF₃): Used in different applications due to its unique properties.

Lanthanum Iodide (LaI₃): Another halide with distinct scintillation characteristics.

Cerium-doped this compound (LaBr₃Ce): Offers improved energy resolution and fast emission compared to undoped this compound.

This compound’s unique combination of high light yield, fast decay time, and excellent energy resolution makes it a superior choice for applications requiring precise detection and rapid response times .

Properties

CAS No. |

13536-79-3 |

|---|---|

Molecular Formula |

Br3La |

Molecular Weight |

378.62 g/mol |

IUPAC Name |

lanthanum(3+);tribromide |

InChI |

InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 |

InChI Key |

XKUYOJZZLGFZTC-UHFFFAOYSA-K |

SMILES |

Br[La](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[La+3] |

| 13536-79-3 | |

Pictograms |

Irritant |

Synonyms |

LaBr(3) lanthanum bromide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)

![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide](/img/structure/B1212464.png)

![2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B1212467.png)